UR-144 N-(5-chloropentyl) analog UR-144 N-(5-chloropentyl) analog UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1445577-42-3
VCID: VC0150011
InChI: InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
SMILES: CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
Molecular Formula: C21H28ClNO
Molecular Weight: 345.911

UR-144 N-(5-chloropentyl) analog

CAS No.: 1445577-42-3

Reference Standards

VCID: VC0150011

Molecular Formula: C21H28ClNO

Molecular Weight: 345.911

UR-144 N-(5-chloropentyl) analog - 1445577-42-3

CAS No. 1445577-42-3
Product Name UR-144 N-(5-chloropentyl) analog
Molecular Formula C21H28ClNO
Molecular Weight 345.911
IUPAC Name [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Standard InChI InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
Standard InChIKey CKIOITGXSRFWIS-UHFFFAOYSA-N
SMILES CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
Description UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Synonyms (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reference 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010).
PubChem Compound 90464183
Last Modified Nov 11 2021
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